molecular formula C15H16NO2P B12904229 N-((Diphenylphosphoryl)methyl)acetamide CAS No. 111862-96-5

N-((Diphenylphosphoryl)methyl)acetamide

Cat. No.: B12904229
CAS No.: 111862-96-5
M. Wt: 273.27 g/mol
InChI Key: RHPGQFJGACOACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Diphenylphosphoryl)methyl)acetamide is an organic compound that belongs to the class of phosphorylated acetamides This compound is characterized by the presence of a diphenylphosphoryl group attached to a methyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphoryl)methyl)acetamide typically involves the reaction of diphenylphosphoryl acetic acid with trichlorophosphine to form an intermediate acid chloride. This intermediate is then reacted with a phosphoryl-substituted amine in the presence of a base such as triethylamine to yield the target compound . The reaction conditions often include the use of solvents to reduce the activation energy and facilitate the reaction steps.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((Diphenylphosphoryl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield phosphoryl derivatives, while reduction reactions produce amine derivatives.

Scientific Research Applications

N-((Diphenylphosphoryl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((Diphenylphosphoryl)methyl)acetamide involves its interaction with molecular targets through its phosphoryl and amide groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

N-((Diphenylphosphoryl)methyl)acetamide can be compared with other phosphorylated acetamides, such as:

  • N-methyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
  • N-butyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
  • N-octyl-N-[2-(diphenylphosphoryl)ethyl]acetamide

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and reactivity. This compound is unique due to its specific combination of the diphenylphosphoryl and methyl acetamide groups, which confer distinct chemical and biological properties .

Properties

CAS No.

111862-96-5

Molecular Formula

C15H16NO2P

Molecular Weight

273.27 g/mol

IUPAC Name

N-(diphenylphosphorylmethyl)acetamide

InChI

InChI=1S/C15H16NO2P/c1-13(17)16-12-19(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,16,17)

InChI Key

RHPGQFJGACOACI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.